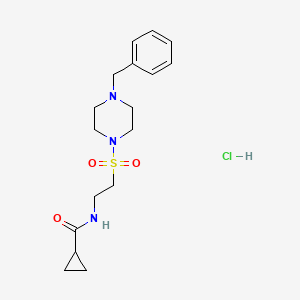

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperazine ring, which is further connected to a sulfonyl group and a cyclopropanecarboxamide moiety.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-benzylpiperazine and chlorosulfonyl ethyl cyclopropanecarboxamide.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to room temperature.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and pressure conditions.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially with strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

Substitution: Strong nucleophiles like sodium azide or iodide ions, and polar aprotic solvents.

Major Products Formed:

Oxidation Products: Sulfonyl oxides or sulfones.

Reduction Products: Amines or alcohols.

Substitution Products: Substituted piperazines or cyclopropanecarboxamides.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride, in anticancer therapies. Compounds with similar structures have demonstrated cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. For instance, research indicates that certain sulfonamide derivatives exhibit apoptotic effects on cancer cells, leading to their consideration as promising candidates for further development in cancer treatment protocols .

1.2 Neurological Disorders

The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Piperazine derivatives are known for their affinity at serotonin receptors, which are crucial in managing conditions like depression and anxiety . The efficacy of these compounds in modulating neurotransmitter activity presents opportunities for developing new therapeutic agents for neurological diseases.

Enzyme Inhibition

2.1 Acetylcholinesterase Inhibition

this compound may also serve as an inhibitor of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Sulfonamide derivatives have shown promise as effective inhibitors of this enzyme, potentially aiding in the treatment of cognitive decline associated with neurodegenerative conditions .

2.2 α-Glucosidase Inhibition

Inhibitors of α-glucosidase are valuable in managing diabetes by delaying carbohydrate absorption. Compounds with similar sulfonamide structures have been evaluated for their inhibitory effects on this enzyme, suggesting that this compound could contribute to diabetes management strategies .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its pharmacological properties. Research indicates that modifications to the piperazine ring or the sulfonamide group can significantly affect the compound's biological activity .

Case Studies and Experimental Findings

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparaison Avec Des Composés Similaires

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)acetate: Similar structure but with an acetate group instead of cyclopropanecarboxamide.

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide: Similar but with a propyl group instead of ethyl.

Uniqueness: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Activité Biologique

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The following sections will detail its biological activity, including antimicrobial properties, interactions with specific biological targets, and relevant case studies.

- Molecular Formula: C17H24N2O3S·HCl

- Molecular Weight: 356.91 g/mol

- CAS Number: 1314790-49-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperazine derivatives, including those structurally related to this compound. A study demonstrated that compounds with similar structures exhibited significant antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . This suggests that this compound may possess similar antimicrobial effects.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Piperazine derivatives often act as antagonists at various receptors, including serotonin and dopamine receptors. This interaction can lead to a range of physiological effects, including modulation of neurotransmitter release and potential impacts on mood and anxiety disorders.

Case Studies

- Antimicrobial Efficacy : In a comparative study, various piperazine derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that compounds possessing the benzylpiperazine moiety demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective against similar strains .

- Cytotoxicity Assessment : Another study investigated the cytotoxic effects of piperazine derivatives on cancer cell lines. The findings revealed that certain modifications to the piperazine structure significantly enhanced cytotoxicity against various cancer types, indicating potential therapeutic applications for compounds like this compound in oncology .

Pharmacological Potential

The pharmacological potential of this compound extends beyond antimicrobial activity. Its structural similarity to known psychoactive compounds suggests possible applications in treating psychiatric disorders. Research into its effects on neurotransmitter systems could reveal insights into its efficacy as an anxiolytic or antidepressant agent.

Summary of Research Findings

Propriétés

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S.ClH/c21-17(16-6-7-16)18-8-13-24(22,23)20-11-9-19(10-12-20)14-15-4-2-1-3-5-15;/h1-5,16H,6-14H2,(H,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEDUAXZDRAJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.